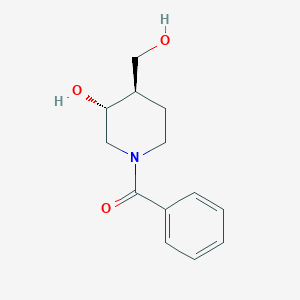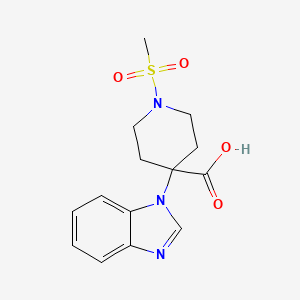
2-methylphenyl (4-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylphenyl (4-methoxyphenyl)acetate, also known as MPA, is a chemical compound that belongs to the class of organic compounds known as phenylacetates. It is commonly used in scientific research due to its unique properties, which make it useful in a variety of applications. In
Mechanism of Action
2-methylphenyl (4-methoxyphenyl)acetate acts by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented. It has been found to reduce inflammation and pain in various animal models of inflammation and pain. Moreover, this compound has been found to have a potent inhibitory effect on the activity of COX-2, which is involved in the production of prostaglandins. This makes it useful in the treatment of various diseases such as arthritis and fever.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methylphenyl (4-methoxyphenyl)acetate in lab experiments include its potent anti-inflammatory and analgesic properties, which make it useful in the treatment of various diseases such as arthritis and fever. Moreover, this compound is relatively easy to synthesize, and its purity can be increased through various purification techniques. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the use of 2-methylphenyl (4-methoxyphenyl)acetate in scientific research. One potential direction is the development of new drugs based on this compound that exhibit improved anti-inflammatory and analgesic properties. Moreover, the use of this compound in the treatment of other diseases such as cancer and Alzheimer's disease is an area of active research. Finally, the development of new synthesis methods for this compound that are more efficient and environmentally friendly is another potential direction for future research.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that exhibits potent anti-inflammatory and analgesic properties. It is widely used in scientific research due to its unique properties and has been found to be useful in the treatment of various diseases such as arthritis and fever. Moreover, the future directions for the use of this compound in scientific research are numerous, making it an exciting area of research.
Synthesis Methods
The synthesis of 2-methylphenyl (4-methoxyphenyl)acetate involves the reaction between 2-methylphenol and 4-methoxyphenylacetic acid in the presence of a catalyst such as sulfuric acid. The reaction leads to the formation of this compound as the main product. The purity of the product can be increased through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
2-methylphenyl (4-methoxyphenyl)acetate is widely used in scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it useful in the treatment of various diseases such as arthritis and fever. Moreover, this compound has been found to have a potent inhibitory effect on the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
properties
IUPAC Name |
(2-methylphenyl) 2-(4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-5-3-4-6-15(12)19-16(17)11-13-7-9-14(18-2)10-8-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDZAERUTAMUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B5321520.png)
![2-{1-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B5321535.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5321536.png)
![[2-(4-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5321543.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5321550.png)
![12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B5321562.png)
![N-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5321569.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B5321575.png)
![2-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-4-amine](/img/structure/B5321577.png)
![6-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321581.png)
![1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5321588.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321607.png)
